2,3-Diiodonaphthalene

Descripción general

Descripción

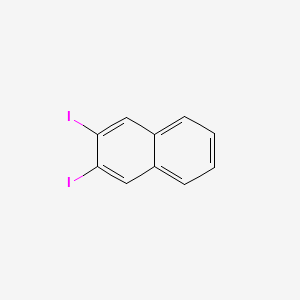

2,3-Diiodonaphthalene is an organic compound with the molecular formula C₁₀H₆I₂ It is a derivative of naphthalene, where two hydrogen atoms are replaced by iodine atoms at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Diiodonaphthalene can be synthesized through several methods. One common approach involves the iodination of naphthalene. The process typically includes the following steps:

Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 3 positions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Diiodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or partially reduced intermediates. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions

Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases.

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Naphthalene and partially reduced intermediates.

Aplicaciones Científicas De Investigación

2,3-Diiodonaphthalene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2,3-diiodonaphthalene depends on the specific application and the target molecule. In general, the iodine atoms in the compound can participate in various chemical interactions, such as halogen bonding and electrophilic substitution, which influence its reactivity and biological activity. The molecular targets and pathways involved vary based on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 1,8-Diiodonaphthalene

- 2,6-Diiodonaphthalene

- 2,7-Diiodonaphthalene

Comparison

2,3-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its chemical reactivity and physical properties. Compared to other diiodonaphthalenes, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the iodine atoms at the 2 and 3 positions.

Actividad Biológica

2,3-Diiodonaphthalene (C10H6I2) is a polyhalogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by its planar structure and herringbone packing in the crystal state, which influences its reactivity and biological interactions . Synthetic routes to produce this compound typically involve electrophilic iodination of naphthalene derivatives. For instance, recent studies have demonstrated efficient synthesis methods using palladium-catalyzed coupling reactions .

The biological activity of this compound stems from its ability to interact with various biological targets. It has been studied for its role as an inhibitor of steroidogenic enzymes, particularly aldo-keto reductases (AKR1C1 and AKR1C2). These enzymes are crucial in the metabolism of steroid hormones, including testosterone.

- Inhibition of Aldo-Keto Reductases : Research indicates that derivatives of this compound can inhibit AKR1C1 and AKR1C2 with varying potency. For example, a related compound, 2-amino-3-iodonaphthalene-1,4-dione, showed an IC50 value of 420 nM against AKR1C1 . This inhibition can lead to altered levels of dihydrotestosterone (DHT), a potent androgen involved in various physiological processes.

Case Studies

- Effects on Androgen-Dependent Glands : In vivo studies using castrated hamsters treated with testosterone demonstrated that compounds derived from this compound did not significantly reduce the weight of prostate and seminal vesicle glands. This suggests that while they inhibit certain enzymes, they may not directly affect androgen receptor binding or overall androgen levels in these tissues .

- Neurosteroid Activity : The potential for these compounds to act as neurosteroids has also been explored. By modulating steroid levels within the nervous system, they may influence mood and cognitive functions in aging populations .

Data Table: Biological Activity Overview

| Compound | Target Enzyme | IC50 (nM) | Biological Effect |

|---|---|---|---|

| 2-amino-3-iodonaphthalene-1,4-dione | AKR1C1 | 420 | Inhibition leads to increased DHT levels |

| 2-(iodoamino)-3-methylnaphthalene-1,4-dione | AKR1C2 | 300 | Similar inhibition profile |

Propiedades

IUPAC Name |

2,3-diiodonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWAIAGCHIYVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the most efficient synthesis routes for 2,3-Diiodonaphthalene?

A1: Two main synthesis routes stand out for their efficiency:

- Sandmeyer Reaction: [] This method utilizes anhydrous acetic acid as a solvent and involves the conversion of 2,3-diaminonaphthalene to this compound. Interestingly, using dilute sulfuric acid instead leads to the formation of 2,3-naphtho-triazole, highlighting the crucial role of solvent choice.

- Iodination of Bis(hexachlorocyclopentadiene) Adduct: [] This two-step method involves iodination of the bis(hexachlorocyclopentadiene) adduct of naphthalene in methanesulfonic acid, followed by a retro Diels-Alder reaction coupled with sublimation to yield this compound.

Q2: Can you describe the molecular structure and characteristics of this compound?

A: this compound [] (C10H6I2) features a planar molecular structure. In its crystal form, the molecules arrange themselves in a herringbone motif, stabilized by weak I⋯I intermolecular interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.